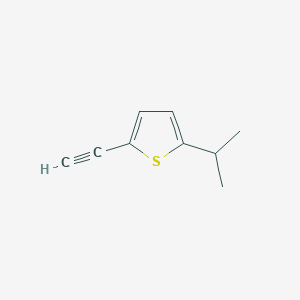
2-Ethynyl-5-isopropylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynyl-5-isopropylthiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their five-membered ring structure containing one sulfur atom. This particular compound features an ethynyl group at the second position and an isopropyl group at the fifth position of the thiophene ring.
Métodos De Preparación
The synthesis of 2-Ethynyl-5-isopropylthiophene can be achieved through several methods. One common approach involves the reaction of 2-bromo-5-isopropylthiophene with ethynylmagnesium bromide in the presence of a palladium catalyst. This method typically requires an inert atmosphere and anhydrous conditions to prevent unwanted side reactions .
Industrial production methods for thiophene derivatives often involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
2-Ethynyl-5-isopropylthiophene undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields sulfoxides, while reduction with hydrogen gas produces reduced thiophene derivatives .
Aplicaciones Científicas De Investigación
2-Ethynyl-5-isopropylthiophene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Ethynyl-5-isopropylthiophene depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, thiophene derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer activity .
In electronic applications, the unique electronic properties of the thiophene ring, combined with the ethynyl and isopropyl substituents, contribute to the compound’s ability to conduct electricity and interact with other electronic materials .
Comparación Con Compuestos Similares
2-Ethynyl-5-isopropylthiophene can be compared with other thiophene derivatives, such as:
2-Ethynylthiophene: Lacks the isopropyl group, resulting in different electronic properties and reactivity.
5-Isopropylthiophene:
2,5-Diethynylthiophene:
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct electronic properties and reactivity compared to other thiophene derivatives .
Propiedades
Fórmula molecular |
C9H10S |
|---|---|
Peso molecular |
150.24 g/mol |
Nombre IUPAC |
2-ethynyl-5-propan-2-ylthiophene |
InChI |
InChI=1S/C9H10S/c1-4-8-5-6-9(10-8)7(2)3/h1,5-7H,2-3H3 |
Clave InChI |
GSMGGRCFLQMSKQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(S1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



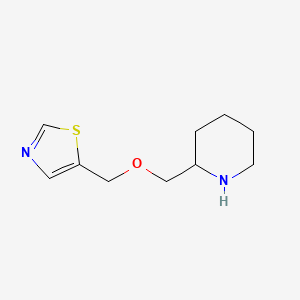
![2-{2-[(1s,2s)-2-{[1-(8-Methylquinolin-2-Yl)piperidine-4-Carbonyl]amino}cyclopentyl]ethyl}benzoic Acid](/img/structure/B13348572.png)
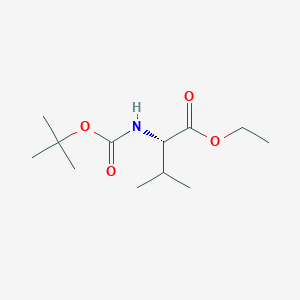
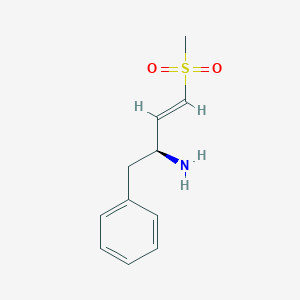
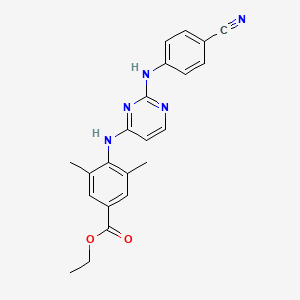
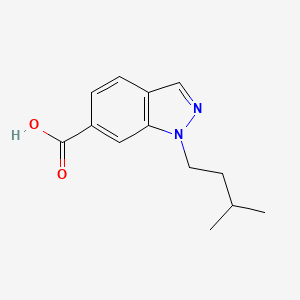


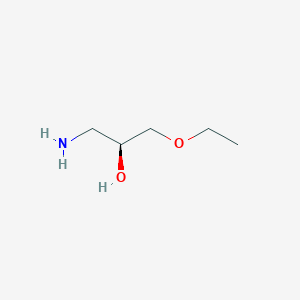
![2-(L-Prolyl)-6-oxa-2-azaspiro[4.5]decane](/img/structure/B13348624.png)
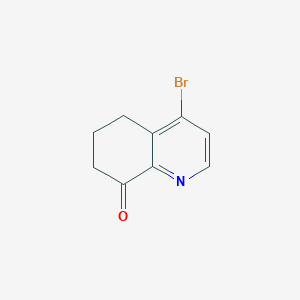
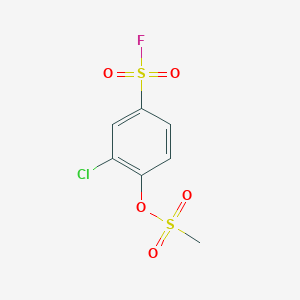
![[3-(Trifluoromethoxy)cyclohexyl]methanol](/img/structure/B13348646.png)
